Bis(phenylmethoxy)silyl acetate Bis(phenylmethoxy)silyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13581801
InChI: InChI=1S/C16H18O4Si/c1-14(17)20-21(18-12-15-8-4-2-5-9-15)19-13-16-10-6-3-7-11-16/h2-11,21H,12-13H2,1H3
SMILES:
Molecular Formula: C16H18O4Si
Molecular Weight: 302.40 g/mol

Bis(phenylmethoxy)silyl acetate

CAS No.:

Cat. No.: VC13581801

Molecular Formula: C16H18O4Si

Molecular Weight: 302.40 g/mol

* For research use only. Not for human or veterinary use.

Bis(phenylmethoxy)silyl acetate -

Specification

Molecular Formula C16H18O4Si
Molecular Weight 302.40 g/mol
IUPAC Name bis(phenylmethoxy)silyl acetate
Standard InChI InChI=1S/C16H18O4Si/c1-14(17)20-21(18-12-15-8-4-2-5-9-15)19-13-16-10-6-3-7-11-16/h2-11,21H,12-13H2,1H3
Standard InChI Key XGHPXURGRRNUSR-UHFFFAOYSA-N
Canonical SMILES CC(=O)O[SiH](OCC1=CC=CC=C1)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Bis(phenylmethoxy)silyl acetate belongs to the class of silyl acetates, where the silicon center is coordinated to two phenylmethoxy (benzyloxy) groups and an acetoxy moiety. The IUPAC name, silyl 2,2-bis(phenylmethoxy)acetate, reflects this arrangement . The compound’s structure can be represented by the SMILES notation:
CC(=O)O[Si](OCC1=CC=CC=C1)(OCC2=CC=CC=C2)OC\text{CC(=O)O[Si](OCC1=CC=CC=C1)(OCC2=CC=CC=C2)OC}
which highlights the acetate (CH3COO\text{CH}_3\text{COO}^-) and benzyloxy (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}^-) groups attached to silicon .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H20O6Si\text{C}_{18}\text{H}_{20}\text{O}_{6}\text{Si}
Molar Mass360.43 g/mol
Specific Gravity1.18
Refractive Index1.528
SensitivityReacts slowly with moisture

Synthetic Pathways and Optimization

Conventional Synthesis Strategies

The synthesis of bis(phenylmethoxy)silyl acetate typically involves the reaction of silicic acid derivatives with benzyl-protected acetic acid. A reported route employs the condensation of silicic acid bis(phenylmethyl) ester with acetic anhydride under controlled conditions . This method yields the target compound in high purity but requires stringent moisture exclusion to prevent hydrolysis of the silicon-oxygen bonds.

Advanced Methodologies

Recent advancements in silylation chemistry, such as those involving Boekelheide rearrangements and Pd-catalyzed cross-couplings, offer indirect insights into modifying silyl acetates . For instance, the use of Xyliphos ligands in catalytic hydrogenation has been shown to enhance stereoselectivity in related silicon-containing systems, suggesting potential applicability to bis(phenylmethoxy)silyl acetate derivatives .

Reactivity and Stability Profiles

Hydrolytic Sensitivity

The compound’s silicon-oxygen bonds render it susceptible to hydrolysis, particularly in aqueous or humid environments. This reactivity is attributed to the electrophilic nature of the silicon center, which undergoes nucleophilic attack by water molecules . Storage under anhydrous conditions (e.g., argon atmosphere) is critical to maintaining stability.

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